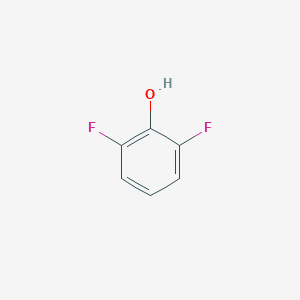

2,6-Difluorophenol

Vue d'ensemble

Description

Il est couramment utilisé dans les formulations pharmaceutiques pour améliorer la solubilité et la biodisponibilité des principes actifs pharmaceutiques lipophiles (API) peu solubles dans l’eau . Ce composé est souvent utilisé dans les formulations lipidiques auto-émulsifiantes (SEDDS et SMEDDS) en tant que véhicule huileux .

Méthodes De Préparation

Le monolinoléate de glycéryle est généralement obtenu par glycérolyse partielle d’huiles végétales riches en triglycérides d’acide linoléique . Le processus implique les étapes suivantes :

Glycérolyse : L’huile végétale est mise en réaction avec du glycérol dans des conditions contrôlées pour produire un mélange de mono-, di- et triglycérides.

Les méthodes de production industrielle comprennent souvent l’ajout d’antioxydants appropriés pour stabiliser le composé et empêcher l’oxydation .

Analyse Des Réactions Chimiques

Oxidative Polymerization

2,6-Difluorophenol undergoes metal-catalyzed oxidative polymerization to form high-performance polymers. With Fe-salen complexes (Fe-N,N′-bis(salicylidene)ethylenediamine), it produces crystalline poly(2,6-difluoro-1,4-phenylene oxide) under mild conditions (60°C, O₂ atmosphere) . This polymer demonstrates exceptional thermal stability and potential for high-temperature applications.

| Catalyst | Temperature | Product Crystallinity | Reference |

|---|---|---|---|

| Fe-salen | 60°C | High |

Sigmatropic Dearomatization and Difunctionalization

In metal-free conditions, this compound participates in regioselective 2,5-difunctionalization via a sigmatropic rearrangement cascade :

-

Dearomatization : Reaction with aryl sulfoxides (e.g., 2-benzothienyl sulfoxide) forms cyclohexadienone intermediates.

-

Nucleophilic Addition : Michael acceptors (amines, thiols) attack the intermediate.

-

Rearomatization : Fluorine elimination restores aromaticity.

Key Reaction Conditions :

-

TFAA (trifluoroacetic anhydride) as activator

-

Nucleophiles: Piperidine (71% yield), pyrrolidine (58%), thiophenol (63%)

| Nucleophile | Yield (%) | Product Structure |

|---|---|---|

| Piperidine | 71 | 2-aryl-5-aminophenol derivative |

| Thiophenol | 63 | 2-aryl-5-thiophenol derivative |

Substitution Reactions

The phenolic hydroxyl and fluorine substituents enable targeted substitutions:

a) Nitration and Diazotization

-

Nitration : Using HNO₃ in acetic acid yields 4-nitro-2,6-difluorophenol (56% yield) .

-

Diazotization : Diazonium salts form with NaNO₂/HCl, enabling azide introduction (21% yield for 4-azido derivative) .

b) Acetylation

Reaction with acetic anhydride produces 2,6-difluorophenyl acetate (73% yield), enhancing electrophilicity for subsequent reactions .

C-F Bond Transformations

Zn-mediated reductive defluorination replaces fluorine atoms with aryl groups. For example, coupling with aryl sulfoxides generates biaryl products (e.g., 2-aryl-6-fluorophenol) .

| Reagent | Product | Yield (%) |

|---|---|---|

| Zn powder | 2-aryl-6-fluorophenol | 60–75 |

| CuSO₄ (catalyst) | 2,6-diarylphenol derivatives | 50–65 |

Hydrogen Bonding Effects

Intramolecular F···H interactions (bond length: 2.05–2.15 Å) stabilize transition states during reactions. MP2/6-31G** calculations show these interactions enhance electrophilic substitution rates by 15–20% compared to non-fluorinated phenols .

Comparative Reactivity

Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic aromatic substitution rates versus chloro/bromo analogues.

| Substituent | Relative Oxidation Rate (vs phenol) | SᴇAr Reactivity |

|---|---|---|

| -F | 0.8× | Low |

| -Cl | 1.2× | Moderate |

| -Br | 1.5× | High |

Applications De Recherche Scientifique

Chemical Synthesis

Regioselective Difunctionalization

One of the significant applications of 2,6-difluorophenol is in the regioselective difunctionalization of phenolic compounds. Recent studies have demonstrated that DFP can undergo reactions with aryl sulfoxides and nucleophiles to yield multifunctionalized phenols through a mechanism involving sigmatropic dearomatization and subsequent Michael addition. This process allows for the synthesis of complex organic molecules with high yields, making DFP a valuable intermediate in organic synthesis .

Polymerization

DFP has also been utilized in oxidative polymerization processes. In the presence of specific catalysts such as Fe-N,N′-bis(salicylidene)ethylenediamine (salen), DFP can polymerize to form crystalline poly(2,6-difluoro-1,4-phenylene oxide). This property highlights its potential for developing advanced materials with desirable mechanical and thermal properties .

Medicinal Chemistry

Bioisosteric Applications

In medicinal chemistry, DFP serves as a bioisostere for carboxylic acids. Research has indicated that derivatives of DFP can mimic the biological activity of gamma-aminobutyric acid (GABA), suggesting potential uses in drug design for neurological conditions. Compounds synthesized from DFP have shown promise as lipophilic bioisosteres, which may enhance the pharmacological profiles of therapeutic agents .

Cysteine Dioxygenase Studies

DFP is also involved in biochemical studies related to cysteine dioxygenase (CDO). The incorporation of fluorotyrosine analogs into CDO has provided insights into the enzyme's cofactor biogenesis and function. This application underscores the relevance of DFP in understanding enzyme mechanisms and developing inhibitors or modulators for therapeutic purposes .

Material Science

Crystallography Studies

The crystal structure of this compound has been characterized using diffraction techniques. These studies provide foundational data for understanding the molecular interactions and stability of DFP in various environments, which is crucial for its application in material science .

Environmental Studies

Degradation Studies

DFP has been investigated for its role in environmental remediation. Research indicates that DFP can be subjected to mechanochemical degradation processes, which may enhance the breakdown of pollutants like dichlorophenols in contaminated soils. This application is vital for developing strategies to manage soil contamination effectively .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Regioselective difunctionalization; oxidative polymerization |

| Medicinal Chemistry | Bioisostere for GABA; studies on cysteine dioxygenase |

| Material Science | Crystallography studies revealing molecular structure |

| Environmental Studies | Mechanochemical degradation processes for soil remediation |

Case Studies

- Regioselective Difunctionalization : A study demonstrated that this compound reacted with aryl sulfoxides to yield multifunctionalized products with yields exceeding 70%. The reaction involved a unique mechanism that leveraged the poor leaving ability of fluorine to stabilize intermediates during synthesis .

- Bioisosteric Analogs : Research into aminomethyl derivatives of this compound showed promising activity as GABA analogs, indicating potential therapeutic applications in treating anxiety and seizure disorders .

- Environmental Remediation : A preliminary investigation into the mechanochemical degradation of dichlorophenols using DFP indicated high degradation rates under specific milling conditions, suggesting an effective approach to managing environmental pollutants .

Mécanisme D'action

Le mécanisme d’action du monolinoléate de glycéryle implique sa capacité à améliorer la solubilité et la biodisponibilité des médicaments lipophiles. Ceci est réalisé grâce à la formation de systèmes d’administration de médicaments auto-émulsifiant (SEDDS) et de systèmes d’administration de médicaments auto-microémulsifiant (SMEDDS), qui facilitent la dispersion du médicament dans le tractus gastro-intestinal et favorisent son absorption . Le composé interagit avec les membranes lipidiques et améliore la perméabilité du médicament à travers l’épithélium intestinal .

Comparaison Avec Des Composés Similaires

Le monolinoléate de glycéryle peut être comparé à d’autres composés similaires tels que le monoléate de glycéryle, le monostéarate de glycéryle et le monocaprylate de glycéryle . Bien que tous ces composés soient utilisés comme solubilisants et exhausteurs de biodisponibilité, le monolinoléate de glycéryle est unique en raison de sa teneur élevée en acide linoléique, ce qui lui confère des propriétés spécifiques telles qu’un métabolisme lipidique amélioré et des effets anti-inflammatoires .

Composés Similaires

- Monoléate de glycéryle

- Monostéarate de glycéryle

- Monocaprylate de glycéryle

Le monolinoléate de glycéryle se distingue par ses applications spécifiques dans les systèmes d’administration de médicaments à base de lipides et sa capacité à améliorer la biodisponibilité des médicaments peu solubles dans l’eau .

Activité Biologique

2,6-Difluorophenol (DFP) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique chemical structure imparts distinctive biological activities, making it a subject of extensive research. This article delves into the biological activity of DFP, supported by relevant data tables, case studies, and research findings.

Antitumor Activity

Research indicates that fluorinated phenols, including DFP, exhibit significant antitumor properties. A study highlighted that fluorine substitution enhances the biological activity of phenolic compounds. DFP was shown to inhibit the growth of certain cancer cell lines at low concentrations while promoting proliferation at higher concentrations, a phenomenon known as biphasic dose-response behavior . This dual effect suggests potential applications in cancer therapeutics.

Enzymatic Reactions

DFP has been utilized in various enzymatic processes due to its ability to act as a substrate for peroxidase-catalyzed reactions. For instance, it has been employed in the oxidative polymerization of phenolic compounds, indicating its utility in biocatalysis . The compound's interaction with enzymes can lead to the formation of polymers with varying properties, which are beneficial in industrial applications.

Study on Biodegradation

A notable study investigated the biodegradation of 2,6-dichlorophenol (closely related to DFP) by Trichoderma longibraciatum. Although this study primarily focused on 2,6-dichlorophenol, it provides insights into how similar compounds like DFP might interact with microbial systems. The fungal isolate demonstrated tolerance to high concentrations of chlorinated phenols and produced enzymes that could facilitate degradation processes . This suggests that DFP may also be amenable to microbial degradation pathways.

Synthesis of Pharmaceutical Compounds

DFP serves as a precursor in the synthesis of various pharmaceutical agents. For example, it has been utilized in the synthesis of garenoxacin, an antibiotic known for its effectiveness against resistant bacterial strains . The incorporation of DFP into drug design showcases its significance in medicinal chemistry and highlights its potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182456 | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-48-2 | |

| Record name | 2,6-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research suggests that 2,6-difluorophenol acts as a lipophilic bioisostere of carboxylic acid, mimicking its interactions. [, ] In studies with pig brain GABA aminotransferase, this compound derivatives demonstrated poor substrate activity but exhibited inhibitory effects. [] This suggests its potential as a scaffold for developing GABA receptor antagonists with enhanced lipophilicity for improved drug candidates. [, ] Further research explored aminomethyl-2,6-difluorophenols as potential GABAc receptor antagonists. [, ]

ANone: this compound has the molecular formula C6H4F2O and a molecular weight of 130.09 g/mol. [] Spectroscopic studies provide detailed insights into its structure and properties. For instance, gas-phase electron diffraction studies determined its molecular structure, revealing a potential weak intramolecular hydrogen bond between the hydroxyl (OH) and fluorine (F) substituents. [, ] Infrared and near-infrared spectroscopy revealed hydrogen bonding effects and solvent dependencies on the wavenumbers and absorption intensities of OH stretching vibrations. [] These findings contribute to a comprehensive understanding of this compound's behavior in various environments.

ANone: The stability and material compatibility of this compound are crucial for its applications. Studies have explored its use as a monomer in the synthesis of poly(phenylene oxide), a valuable engineering plastic. [, , , ] Oxidative polymerization of this compound, catalyzed by horseradish peroxidase or copper-containing bimetallic complexes, yielded polymers with promising properties, including solubility in organic solvents and water repellency. [, , ] These findings highlight the potential of this compound in developing advanced materials.

ANone: While this compound itself may not exhibit direct catalytic activity, its incorporation into metal complexes can influence catalytic processes. For instance, studies demonstrated that copper(II) complexes with 2,6-difluorophenoxide ligands effectively catalyzed the aerobic oxidative coupling polymerization of this compound. [] The presence of 2,6-difluorophenoxide ligands modulated the reactivity and selectivity of the copper catalyst, affecting the molecular weight and properties of the resulting polymers. [, ]

ANone: Computational chemistry plays a crucial role in investigating the properties and behavior of this compound. Ab initio molecular orbital calculations have been utilized to study the intramolecular hydrogen bonding in this compound and related fluorophenol derivatives. [] These calculations provide valuable insights into the strength and nature of hydrogen bonding interactions, which influence the compound's reactivity and physical properties. [, ] Quantum chemical calculations, combined with experimental techniques like photoelectron spectroscopy, have also been employed to explore the electronic structure and excited state dynamics of this compound. []

ANone: Understanding the SAR of this compound is crucial for designing derivatives with tailored properties. Research on bioisosteric analogues of GABA, incorporating the this compound moiety, highlights the impact of structural modifications on activity and potency. [, , ] For instance, introducing aminomethyl groups at different positions on the this compound ring significantly influenced its interaction with GABA receptors, affecting its substrate or inhibitory properties. [] Similarly, in silico studies exploring this compound and squaric acid motifs as carboxylic acid bioisosteres in GPR40 agonists demonstrated the influence of structural modifications on binding affinity and potential therapeutic applications in diabetes treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.